4-Chlorothieno[2,3-b]pyridine
Overview
Description
4-Chlorothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS. It is a derivative of thieno[2,3-b]pyridine, where a chlorine atom is substituted at the 4th position of the thieno ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[2,3-b]pyridine typically involves the Vilsmeier-Haack reaction. This method uses N-protected 3-acetyl-2-aminothiophenes as starting materials, which are then reacted with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride) at temperatures ranging from 65°C to 100°C .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the Gewald reaction, pyrimidone formation, bromination, and chlorination. This method allows for the scalable production of the compound without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted thieno[2,3-b]pyridine derivatives.
Oxidation Products: Oxidized derivatives with functional groups like sulfoxides or sulfones.
Reduction Products: Reduced derivatives with functional groups like thiols or amines.
Scientific Research Applications
4-Chlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials and as intermediates in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Another chlorinated thienopyridine with a different ring fusion pattern.
Thieno[2,3-b]pyridine: The parent compound without the chlorine substitution.
Thieno[3,2-b]pyridine: A structural isomer with the nitrogen and sulfur atoms in different positions.
Uniqueness: 4-Chlorothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4th position enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chlorothieno[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAORBHZRDAYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344580 | |
Record name | 4-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62226-17-9 | |
Record name | 4-Chlorothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-thieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 4-Chlorothieno[2,3-b]pyridine?
A1: One efficient method involves the reaction of 3-acetyl-2-aminothiophenes with Vilsmeier–Haack reagent. [] Interestingly, this reaction proceeds efficiently only when the amino group of the thiophene is protected. [] Without protection, the reaction yields primarily formylated chlorothieno[2,3-b]pyridine derivatives. [] The choice of reaction conditions can be modulated to favor either the formation of this compound or its formylated counterpart. [] Another approach involves the reaction of this compound 7-oxide with acetyl chloride. []
Q2: Why is this compound of interest to researchers?
A2: This compound serves as a versatile building block for synthesizing diverse thieno[2,3-b]pyridine derivatives. For example, it can be reacted with aminoalkylphosphoramidates to yield thieno[2,3-b]pyridine phosphoramidates. [] These derivatives have shown potential in medicinal chemistry. Additionally, this compound can be coupled with anilines via palladium-catalyzed C–N cross-coupling reactions to generate 4-(phenylamino)thieno[2,3-b]pyridine derivatives. [] These compounds have demonstrated promising antiviral activity, specifically against herpes simplex virus type 1 (HSV-1). []
Q3: Are there any structural characterization studies on the derivatives of this compound?
A3: Yes, studies have used various spectroscopic techniques to characterize this compound derivatives. For instance, Thienopyridine phosphoramidates were analyzed using infrared spectroscopy, 1H, 13C, and 31P NMR spectroscopy, and high-resolution mass spectrometry. [] Additionally, X-ray diffraction was employed to determine the crystal structures of two of the synthesized compounds. [] This structural information is crucial for understanding the molecular interactions and potential biological activity of these compounds.
Q4: What is the significance of the thiophene nucleus in the reactivity of 3-acetyl-2-aminothiophenes?
A4: Research suggests that the thiophene nucleus influences the cyclization mode of 3-acetyl-2-aminothiophenes when reacting with the Vilsmeier–Haack reagent. [] This difference in reactivity, compared to o-aminoacetophenone, highlights the significant role of the thiophene ring in directing the reaction pathway. [] This understanding is crucial for designing synthetic strategies for thieno[2,3-b]pyridine derivatives.
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